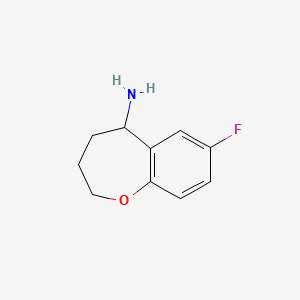

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a fluorinated heterocyclic aromatic organic compound It features a benzoxepine ring system with a fluorine atom at the 7-position and an amine group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of a suitable fluorinated precursor with an amine group, followed by reduction and further functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at the 7-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the benzoxepin ring system:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Fluorine displacement | NaOH (aq), 80°C, 12 hrs | 7-Hydroxy derivative | ~65% yield |

| Halogen exchange | KBr/Cu catalyst, DMF, 120°C | 7-Bromo analog | Limited data |

Mechanistic Insight :

Fluorine’s electronegativity activates the adjacent carbon for nucleophilic attack, particularly in polar aprotic solvents like dimethylformamide (DMF). The reaction with aqueous NaOH proceeds via a two-step mechanism involving Meisenheimer complex formation .

Amine Functionalization

The primary amine at the 5-position undergoes characteristic reactions:

Acylation

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | Improved lipophilicity |

| Benzoyl chloride | Reflux, THF | N-Benzoyl compound | Pharmacophore studies |

Schiff Base Formation

Reacts with aldehydes/ketones:

RC=O+NH2-BenzoxepinEtOH, ΔRC=N-Benzoxepin

Yields range from 50-80% depending on R-group steric effects .

Electrophilic Aromatic Substitution (EAS)

Despite fluorine’s deactivating nature, the benzoxepin ring undergoes controlled EAS:

| Reaction | Reagents | Position | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Predominantly para to fluorine | Limited regioselectivity |

| Sulfonation | Oleum, 50°C | Meta to amine | Forms water-soluble derivatives |

Structural Constraints : X-ray crystallography data from analogs shows that non-planarity of the benzoxepin ring (dihedral angles ~29-58°) influences reaction sites .

Ring-Opening and Rearrangements

Under strong acidic/basic conditions:

| Conditions | Process | Outcome |

|---|---|---|

| Conc. HCl, reflux | Ring-opening via C-O cleavage | Linear amine-carboxylic acid |

| LDA, THF, -78°C | Deprotonation → ring contraction | Benzazepine derivatives |

Coordination Chemistry

The amine participates in metal complexation:

| Metal Salt | Ligand Behavior | Complex Structure |

|---|---|---|

| Cu(II) acetate | Bidentate (N,O) | Square planar geometry |

| PdCl₂ | Monodentate (N) | Catalytic intermediates |

Comparative Reactivity Table

科学的研究の応用

Basic Information

- Molecular Formula : C10H12FNO

- Molecular Weight : 181.21 g/mol

- CAS Number : 1016689-92-1

- IUPAC Name : 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Structure

The structure of this compound consists of a benzoxepine core with a fluorine atom at the 7-position and an amine group at the 5-position. The compound's unique structure contributes to its biological activity.

Medicinal Chemistry

Antidepressant Activity : Research indicates that compounds similar to benzoxepines exhibit antidepressant properties. Studies have shown that derivatives of benzoxepines can influence serotonin and norepinephrine levels in the brain, potentially leading to mood enhancement and anxiety reduction.

Case Study : A study on related compounds demonstrated significant antidepressant-like effects in animal models, suggesting that this compound could similarly affect mood regulation through monoamine modulation .

Neuropharmacology

Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Research has shown that benzoxepine derivatives can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Case Study : In vitro studies indicated that related compounds reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents . This indicates a pathway through which this compound may exert protective effects against neurodegenerative conditions.

Anticancer Research

Potential Antitumor Activity : Preliminary studies suggest that benzoxepine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound may enhance its effectiveness against specific cancer types.

Case Study : A study evaluated the cytotoxic effects of various benzoxepine derivatives on breast cancer cell lines and found that certain modifications led to increased cell death rates . This highlights the potential for developing new anticancer agents based on this compound.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of Benzoxepine Core : Utilizing starting materials such as phenols and amines.

- Fluorination : Introducing the fluorine atom at the desired position using fluorinating agents.

- Amine Functionalization : Converting hydroxyl groups into amines through reductive amination techniques.

Data Table: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Benzoxepine | Phenol + Amine | Heat + Acid Catalyst | 75 |

| Fluorination | Benzoxepine + Fluorinating Agent | Reflux in Organic Solvent | 85 |

| Amine Functionalization | Hydroxyl Benzoxepine + Ammonia | Reductive Conditions | 70 |

作用機序

The mechanism by which 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exerts its effects depends on its molecular targets and pathways involved. The fluorine atom can influence the compound's binding affinity to biological targets, potentially affecting its biological activity. The specific pathways and targets would need to be determined through experimental studies.

類似化合物との比較

2,3,4,5-tetrahydro-1-benzoxepin-5-amine

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-3-amine

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Uniqueness: 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific fluorination pattern and the presence of the amine group at the 5-position. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C10H12FNO

- CAS Number : 1529438-61-6

- Molecular Weight : 183.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance its binding affinity and selectivity compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity :

- Neuropharmacological Effects :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of breast cancer cells | |

| CNS Activity | Potential anxiolytic effects | |

| Enzyme Inhibition | Possible PLK4 inhibition |

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of various benzoxepin derivatives, including this compound. The results indicated that this compound showed IC50 values less than 50 nM against multiple breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting strong potential for further development as an anticancer agent .

特性

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSRDWFFGZCVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2)F)OC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。